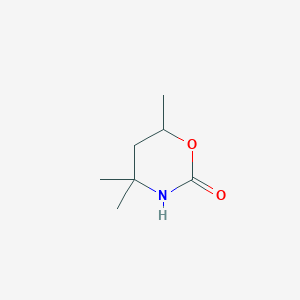
2,6-Diisopropyl-3-methylphenol
Descripción general
Descripción
2,6-Diisopropyl-3-methylphenol is a chemical compound with the molecular formula C13H20O . It has an average mass of 192.297 Da and a monoisotopic mass of 192.151413 Da .
Molecular Structure Analysis
The molecular structure of 2,6-Diisopropyl-3-methylphenol consists of 13 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The InChI Key for this compound is KEGGEHPMMDYTGB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,6-Diisopropyl-3-methylphenol has a LogP value of 4.21 . Unfortunately, the search results did not provide further information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Chemical Transformations and Reactions
- 2,6-Dimethyl-substituted anisoles, which are structurally related to 2,6-Diisopropyl-3-methylphenol, can be converted into corresponding phenols through reactions mediated by metal complexes. This process involves the formation and cleavage of C-H, C-C, and C-O bonds (Lara et al., 2006).
- In coordination chemistry, derivatives of 2,6-Diisopropyl-3-methylphenol have been used to study C-C bond activation and migration of alkyl groups in reactions with rhodium complexes (Baksi et al., 2007).
Pharmaceutical Research and Cardioprotection
- Derivatives of 2,6-Diisopropyl-3-methylphenol have been researched for their potential in cardiovascular protection. Studies have demonstrated their effectiveness in reducing myocardial ischemia/reperfusion injury in animal models (Shchetinin et al., 2019).
Material Science and Polymerization
- Research in material science has investigated the use of 2,6-disubstituted phenols, like 2,6-Diisopropyl-3-methylphenol, in the oxidative polymerization process. These studies focus on how these compounds interact with various catalysts and oxidizing agents, providing insights into polymer formation and stability (Tonami et al., 1999).
Antioxidant Properties
- The antioxidant properties of compounds similar to 2,6-Diisopropyl-3-methylphenol have been studied, revealing their potential in scavenging free radicals and providing oxidative stability. This research is significant in understanding the role of these compounds in biological systems and their potential therapeutic applications (Murphy et al., 1992).
Environmental and Geochemical Applications
- In environmental and geochemical studies, methoxyphenols related to 2,6-Diisopropyl-3-methylphenol are used as proxies for terrestrial biomass. These studies involve analyzing chemical changes in lignin during hydrothermal alteration, contributing to our understanding of environmental processes and the carbon cycle (Vane & Abbott, 1999).
Synthesis of Complex Molecules
- 2,6-Diisopropyl-3-methylphenol derivatives are utilized in the synthesis of complex molecules, such as coordination compounds and metallo-organic frameworks. This research includes studying their binding properties and potential applications in catalysis and materials science (Chattopadhyay et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, 2,6-Dimethylphenol, indicates that it is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is fatal if inhaled . It is also toxic to aquatic life . While this information may not directly apply to 2,6-Diisopropyl-3-methylphenol, it’s important to handle all chemicals with appropriate safety precautions.
Propiedades
IUPAC Name |
3-methyl-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-8(2)11-7-6-10(5)12(9(3)4)13(11)14/h6-9,14H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGGEHPMMDYTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182635 | |
| Record name | 2,6-Diisopropyl-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropyl-3-methylphenol | |
CAS RN |
28434-93-7 | |
| Record name | 3-Methyl-2,6-bis(1-methylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diisopropyl-3-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diisopropyl-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diisopropyl-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIISOPROPYL-3-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74I9X19WMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Diisopropyl-3-methylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Oxabicyclo[4.2.0]octane](/img/structure/B3050676.png)





![5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3050685.png)


![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B3050692.png)
